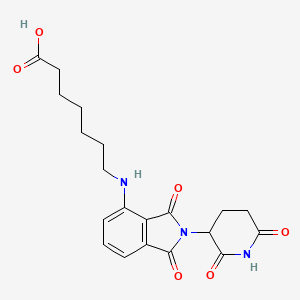

Pomalidomide-C6-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6/c24-15-10-9-14(18(27)22-15)23-19(28)12-6-5-7-13(17(12)20(23)29)21-11-4-2-1-3-8-16(25)26/h5-7,14,21H,1-4,8-11H2,(H,25,26)(H,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOIUAJFCJMMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pomalidomide-C6-COOH: A Comprehensive Technical Guide for Researchers

For immediate release: An in-depth technical guide on Pomalidomide-C6-COOH, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document serves as a core resource for researchers, chemists, and drug development professionals, providing detailed information on its chemical structure, properties, synthesis, and biological applications.

Core Chemical Identity and Properties

This compound is a derivative of pomalidomide (B1683931), an immunomodulatory drug, functionalized with a C6 carboxylic acid linker. This modification provides a reactive handle for conjugation to a target protein ligand, forming a bifunctional PROTAC molecule. Its primary role is to engage Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1]

Chemical Structure and Identifiers

The chemical structure of this compound is defined by the pomalidomide core linked to a heptanoic acid chain at the 4-amino position of the isoindoline-1,3-dione ring.

IUPAC Name: 7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoic acid.[2]

| Identifier | Value |

| CAS Number | 2225940-50-9 |

| Molecular Formula | C₂₀H₂₃N₃O₆ |

| Molecular Weight | 401.41 g/mol |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)O |

| InChI Key | USOIUAJFCJMMOE-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Appearance | Powder or crystals | |

| Solubility | Soluble in DMSO | |

| Storage Temperature | 2-8°C | |

| Assay Purity | ≥98% (HPLC) |

Synthesis and Purification

Representative Synthetic Protocol

Reaction: 4-Fluorothalidomide with 7-aminoheptanoic acid.

Materials:

-

4-Fluorothalidomide

-

7-Aminoheptanoic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Dichloromethane (B109758) (DCM) and Methanol (B129727) (MeOH) for chromatography

Procedure:

-

Dissolve 4-fluorothalidomide (1 equivalent) in anhydrous DMSO.

-

Add 7-aminoheptanoic acid (1.1 equivalents) to the solution.

-

Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. While a specific validated method for this compound is not published, a general reverse-phase HPLC method can be employed.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% phosphoric acid or formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220-230 nm

-

Injection Volume: 10-20 µL

Biological Activity and Mechanism of Action

This compound functions as a Cereblon (CRBN) E3 ligase ligand. In the context of a PROTAC, it serves to recruit the CRL4-CRBN E3 ubiquitin ligase complex to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the general mechanism of action for a PROTAC utilizing a pomalidomide-based ligand like this compound.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Assembly

This compound is a key starting material for the synthesis of PROTACs. The carboxylic acid moiety allows for straightforward amide bond formation with an amine-functionalized linker attached to a ligand for the protein of interest.

References

An In-depth Technical Guide to the Synthesis and Purification of Pomalidomide-C6-COOH

This technical guide provides a comprehensive protocol for the synthesis and purification of Pomalidomide-C6-COOH, a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.

Pomalidomide is a potent E3 ligase ligand that binds to Cereblon (CRBN), recruiting it to a target protein of interest for subsequent ubiquitination and degradation by the proteasome. The C6-COOH linker provides a versatile attachment point for conjugation to a target protein ligand, enabling the creation of heterobifunctional PROTAC molecules.

PROTAC-Mediated Protein Degradation Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Caption: Mechanism of PROTAC-mediated protein degradation.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a protected C6 amino acid linker, followed by deprotection.

Experimental Workflow: Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification.

Key Synthetic Reaction

Caption: SNAr reaction followed by ester hydrolysis.

Experimental Protocol: Synthesis

Materials and Reagents:

-

4-Fluorothalidomide

-

Ethyl 7-aminoheptanoate hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Deionized water

Procedure:

-

SNAr Reaction:

-

To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add ethyl 7-aminoheptanoate hydrochloride (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at 90 °C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Extraction:

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with DCM (3 x).

-

Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude protected product, Pomalidomide-C6-COOEt.

-

-

Ester Hydrolysis (Deprotection):

-

Dissolve the crude Pomalidomide-C6-COOEt in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC or LC-MS.

-

Once the reaction is complete, acidify the mixture to pH ~3-4 with 1N HCl.

-

Extract the product with DCM (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude this compound.

-

Quantitative Data from Analogous Syntheses

While specific yield data for the direct synthesis of this compound is not extensively published, the following table summarizes yields for similar SNAr reactions with various primary amines, providing a benchmark for expected outcomes.[1]

| Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |

| Propargylamine | DMSO | 90 | 16 | 75 |

| 2-Aminoethanol | DMSO | 90 | 16 | 82 |

| 3-Aminopropan-1-ol | DMSO | 90 | 16 | 85 |

| N-Boc-ethylenediamine | DMSO | 90 | 16 | 92 |

Purification of this compound

Purification of the final product is critical to remove unreacted starting materials, byproducts, and residual solvents. A combination of chromatographic and non-chromatographic methods is often employed.

Experimental Protocol: Purification

Method 1: Silica (B1680970) Gel Column Chromatography (for the protected intermediate)

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).

-

Procedure:

-

Load the crude Pomalidomide-C6-COOEt onto a silica gel column pre-equilibrated with the starting mobile phase.

-

Elute the column with the gradient mobile phase.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Method 2: Recrystallization (for the final product)

-

Solvent System: A mixture of a good solvent (e.g., DMSO, DMF, or a hot alcohol) and an anti-solvent (e.g., water, ether, or hexanes).

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot "good" solvent.

-

Slowly add the "anti-solvent" until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

-

Method 3: Preparative High-Performance Liquid Chromatography (HPLC)

For highly pure material, preparative reverse-phase HPLC can be utilized.

-

Column: A suitable preparative C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid.

-

Procedure:

-

Dissolve the crude product in a suitable solvent (e.g., DMSO or methanol).

-

Inject the solution onto the preparative HPLC column.

-

Collect the fraction corresponding to the desired product peak.

-

Lyophilize or carefully evaporate the solvent to obtain the pure this compound.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

1H NMR and 13C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

This guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to optimize the described protocols for their specific laboratory conditions and scale.

References

Pomalidomide-C6-COOH: A Core Component in Targeted Protein Degradation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-C6-COOH is a crucial chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It is a derivative of pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase. The key feature of this compound is the C6 carboxylic acid linker, which provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI). This bifunctional nature makes it an essential building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as the E3 ligase-recruiting moiety in these constructs, initiating the degradation cascade. This guide provides a comprehensive overview of the research applications of this compound, including quantitative data on its use in PROTACs, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: Efficacy of PROTACs Utilizing Pomalidomide-Based Linkers

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the degradation performance of representative PROTACs that utilize pomalidomide conjugated to a linker with a terminal carboxylic acid.

| Target Protein | PROTAC Construct/Identifier | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Histone Deacetylase 8 (HDAC8) | ZQ-23 | Not Specified | 147 | 93 | [1][2] |

| c-Myc | ProMyc (aptamer-based) | HCT116 | 5.02 | >95 |

Note: The ProMyc construct utilizes a Pomalidomide-PEG4-C-COOH linker, a structurally similar analogue to this compound.

Signaling Pathway: Mechanism of Action of a Pomalidomide-Based PROTAC

The following diagram illustrates the signaling pathway initiated by a PROTAC molecule that incorporates this compound.

References

- 1. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Pomalidomide-Based E3 Ligase Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide (B1683931), a potent derivative of thalidomide (B1683933), is a third-generation immunomodulatory drug (IMiD) with significant clinical efficacy, particularly in the treatment of multiple myeloma.[1] Its therapeutic power stems from its function as a "molecular glue," which redirects the activity of the Cereblon (CRBN) E3 ubiquitin ligase.[1][] The discovery that pomalidomide binds directly to CRBN was a pivotal moment, not only for understanding its own mechanism of action but also for unlocking its vast potential in the burgeoning field of targeted protein degradation (TPD).[1][3]

In the context of Proteolysis Targeting Chimeras (PROTACs), pomalidomide and its analogs have become indispensable tools. PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a linker to connect them. By recruiting CRBN, pomalidomide-based PROTACs effectively hijack the cell's ubiquitin-proteasome system to induce the selective degradation of disease-causing proteins. This guide provides an in-depth technical overview of the discovery, mechanism, and application of pomalidomide-based E3 ligase ligands, complete with quantitative data and detailed experimental protocols for their characterization.

Mechanism of Action: Hijacking the CRL4-CRBN Complex

Pomalidomide functions by binding to CRBN, which serves as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. This binding event reconfigures the substrate-binding surface of CRBN, inducing the recruitment of "neosubstrates"—proteins not normally targeted by this E3 ligase. The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.

Once the ternary complex (CRBN-Pomalidomide-IKZF1/3) is formed, the CRL4-CRBN machinery polyubiquitinates the neosubstrate. This polyubiquitin (B1169507) tag acts as a signal for degradation by the 26S proteasome, leading to the elimination of the target protein and subsequent downstream therapeutic effects, such as cell cycle arrest and apoptosis in cancer cells.

Development and Application in PROTACs

The development of pomalidomide-based ligands is a story of rational drug design, building upon the foundation of thalidomide. Pomalidomide is structurally similar to thalidomide but includes an amino group at the C4 position of the phthalimide (B116566) ring, which enhances its binding affinity for CRBN and its overall potency.

In PROTAC design, pomalidomide serves as a robust anchor to the E3 ligase machinery. Synthetic chemists have developed various strategies to attach linkers to the pomalidomide scaffold without disrupting its binding to CRBN. Common attachment points include the C4-amino group and, more recently, the C5 position of the phthalimide ring. Modification at the C5 position has been shown to mitigate the off-target degradation of certain endogenous zinc finger proteins, a potential liability of earlier-generation pomalidomide-based PROTACs.

Quantitative Data Summary

The efficacy of pomalidomide and its derivatives as E3 ligase ligands is quantified by their binding affinity to CRBN and the degradation potency of the resulting PROTACs. Pomalidomide generally exhibits higher potency than thalidomide and lenalidomide.

Table 1: Comparative Binding Affinities of IMiDs to Cereblon (CRBN)

| Compound | Binding Assay Method | IC50 (µM) | Source |

|---|---|---|---|

| Pomalidomide | TR-FRET | 1.2 | |

| Lenalidomide | TR-FRET | 1.5 | |

| Thalidomide | Thermal Shift Assay | ~10-20 | |

| Pomalidomide | U266 Cell Lysate Competition | ~2 |

| Lenalidomide | U266 Cell Lysate Competition | ~1 | |

Note: IC50 values can vary significantly based on the assay type and experimental conditions.

Table 2: Degradation Potency of Pomalidomide-Based Degraders

| Degrader Type | Target Protein | Cell Line | DC50 | Dmax | Source |

|---|---|---|---|---|---|

| Homo-PROTAC (15a) | Cereblon (CRBN) | MM1.S | < 100 nM | >90% | |

| BRD9 PROTAC (65) | BRD9 | - | 5 nM | - |

| EGFR PROTAC (16) | EGFR | A549 | - | - | |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Key Experimental Protocols

Characterizing pomalidomide-based ligands and PROTACs involves a series of biochemical and cellular assays to confirm binding, degradation, and mechanism of action.

Cereblon Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a compound to the CRBN-DDB1 complex by monitoring the change in polarization of a fluorescently labeled tracer.

-

Materials : Recombinant human CRBN-DDB1 complex, fluorescently labeled thalidomide probe, assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20), test compounds (e.g., Pomalidomide-C5-azide), and a 96-well plate.

-

Protocol :

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 96-well plate, add the diluted compounds. Include controls for "no inhibitor" and "no enzyme".

-

Add the CRBN-DDB1 complex to all wells except the "no enzyme" control and incubate for 60 minutes at room temperature.

-

Add the fluorescently labeled thalidomide probe to all wells.

-

Incubate for an additional 90 minutes at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader.

-

Calculate IC50 values by plotting the change in polarization against the compound concentration.

-

Protein Degradation Assay (Western Blotting)

Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment.

-

Materials : Cell line of interest (e.g., MM.1S), PROTAC, DMSO (vehicle control), RIPA lysis buffer with protease/phosphatase inhibitors, primary antibodies (for target protein and loading control like GAPDH), HRP-conjugated secondary antibody, and ECL substrate.

-

Protocol :

-

Cell Treatment : Seed cells and treat with a serial dilution of the PROTAC for a specified time course (e.g., 2 to 24 hours).

-

Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification : Determine the protein concentration of lysates using a BCA assay.

-

SDS-PAGE and Transfer : Denature equal amounts of protein, separate by SDS-PAGE, and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize protein bands using an ECL substrate and an imaging system.

-

Quantification : Quantify band intensities to determine the percentage of protein degradation relative to the loading control. Plot data to determine DC50 and Dmax values.

-

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms the formation of the POI-PROTAC-CRBN ternary complex.

-

Materials : Treated cell lysates, antibody against the target protein or CRBN, Protein A/G magnetic beads.

-

Protocol :

-

Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 1-4 hours).

-

Lyse cells in a non-denaturing lysis buffer and pre-clear the lysates with Protein A/G beads.

-

Incubate lysates with an antibody against the POI or CRBN overnight at 4°C to form antibody-protein complexes.

-

Add Protein A/G beads to pull down the complexes.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the protein complexes and analyze by Western blotting for the presence of the POI, CRBN, and other E3 ligase components.

-

Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated before its degradation.

-

Materials : PROTAC, proteasome inhibitor (e.g., MG132), cell lysis buffer with deubiquitinase inhibitors.

-

Protocol :

-

Treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) to allow ubiquitinated proteins to accumulate.

-

Lyse the cells and perform immunoprecipitation for the target protein as described in the Co-IP protocol.

-

Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.

-

Conclusion

Pomalidomide has transitioned from a potent anti-cancer agent to a cornerstone of targeted protein degradation technology. Its high affinity for Cereblon and well-understood mechanism of action make it an exemplary E3 ligase ligand for the development of PROTACs. The continuous refinement of pomalidomide-based ligands, including strategic modifications to enhance selectivity and reduce off-target effects, ensures their central role in the future of drug discovery. The protocols and data presented in this guide offer a framework for researchers to effectively design, synthesize, and validate the next generation of these powerful therapeutic agents.

References

An In-depth Technical Guide to Pomalidomide-C6-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pomalidomide-C6-COOH, a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical properties, its role in the ubiquitin-proteasome system, and its application in targeted protein degradation.

Core Molecular Data

This compound is a derivative of pomalidomide (B1683931), an immunomodulatory drug, modified with a C6 carboxylic acid linker. This modification allows for its conjugation to a target protein ligand, forming a PROTAC.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃N₃O₆ | [1][2] |

| Molecular Weight | 401.41 g/mol | [1] |

| IUPAC Name | 7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoic acid | |

| CAS Number | 2225940-50-9 | |

| Synonyms | Pomalidomide 4'-alkylC6-acid, this compound |

Role in PROTAC Technology

This compound serves as a Cereblon (CRBN) E3 ubiquitin ligase ligand. In a PROTAC molecule, the pomalidomide moiety binds to CRBN, while the other end of the molecule binds to a target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Logical Workflow for PROTAC Synthesis

Signaling Pathway: PROTAC-Mediated Protein Degradation

The primary signaling pathway involving this compound-based PROTACs is the ubiquitin-proteasome pathway. The PROTAC facilitates the interaction between the target protein and the E3 ubiquitin ligase complex, leading to targeted degradation.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs using this compound. Researchers should adapt these protocols to their specific target and experimental conditions.

PROTAC Synthesis via Amide Coupling

-

Dissolution: Dissolve this compound and the amine-containing target protein ligand in a suitable organic solvent (e.g., DMF or DMSO).

-

Activation: Add a coupling agent (e.g., EDC or HATU) and an activator (e.g., NHS or HOBt) to the this compound solution to activate the carboxylic acid.

-

Coupling: Add the activated this compound solution to the target protein ligand solution.

-

Reaction: Allow the reaction to proceed at room temperature for several hours to overnight.

-

Purification: Purify the resulting PROTAC molecule using techniques such as HPLC.

-

Characterization: Confirm the identity and purity of the PROTAC using mass spectrometry and NMR.

In Vitro Protein Degradation Assay

-

Cell Culture: Culture cells that endogenously express the target protein.

-

Treatment: Treat the cells with the synthesized PROTAC at various concentrations and time points.

-

Lysis: Lyse the cells to extract total protein.

-

Quantification: Quantify the amount of the target protein using Western blotting or ELISA.

-

Analysis: Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) of the PROTAC.

Experimental Workflow for PROTAC Evaluation

References

The Pivotal Role of the C6 Linker in Pomalidomide Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the C6 linker in the design and efficacy of pomalidomide (B1683931) derivatives, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). As the field of targeted protein degradation continues to expand, a comprehensive understanding of each component of these heterobifunctional molecules is paramount. This document provides a detailed overview of the synthesis, mechanism of action, and experimental evaluation of pomalidomide derivatives with a focus on the C6 linker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide the rational design of novel therapeutics.

Introduction: Pomalidomide and the Rise of Targeted Protein Degradation

Pomalidomide, a thalidomide (B1683933) analog, is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] Its mechanism of action involves binding to CRBN, thereby inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] This targeted protein degradation pathway has proven highly effective in the treatment of multiple myeloma.[3]

The unique ability of pomalidomide to recruit CRBN has made it a cornerstone in the development of PROTACs. These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that engages an E3 ligase (such as pomalidomide for CRBN), and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4] This guide will specifically delve into the role of the C6 linker, a common alkyl chain linker length, in pomalidomide-based PROTACs.

The C6 Linker: Structure, Synthesis, and Significance

In the context of pomalidomide derivatives, a "C6 linker" typically refers to a six-carbon alkyl chain that connects the pomalidomide core to a POI ligand. The attachment point on the pomalidomide molecule is crucial, with the C4 and C5 positions of the phthalimide (B116566) ring being the most common.[5] The choice of attachment point and the linker's length and composition significantly impact the PROTAC's overall performance.

Synthesis of Pomalidomide-C6-Linker Derivatives

The synthesis of pomalidomide-linker conjugates is a critical step in the development of new protein degraders. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with a bifunctional linker containing a primary or secondary amine.

General Synthetic Scheme:

Quantitative Analysis of C6 Linker Impact on PROTAC Efficacy

The length and composition of the linker are critical for optimizing the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables summarize quantitative data from various studies on pomalidomide-based PROTACs, illustrating the impact of linker modifications. While a direct head-to-head comparison of a C6 linker across multiple targets is not available in a single study, the data provides valuable insights into the structure-activity relationship (SAR).

Table 1: Pomalidomide-Based Bruton's Tyrosine Kinase (BTK) Degraders

| PROTAC | Linker Composition & Length | Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC A | PEG, 8 atoms | C5 | 11.6 | >95 | MOLM-14 |

| PROTAC B | Alkyl, 10 atoms | C5 | 8.5 | >95 | MOLM-14 |

| PROTAC C | Alkyl, 6 atoms (C6) | C5 | 25.3 | >90 | MOLM-14 |

| PROTAC D | PEG, 4 atoms | C4 | 90.1 | ~85 | MOLM-14 |

Data synthesized from published literature.

Table 2: Pomalidomide-Based Epidermal Growth Factor Receptor (EGFR) Degraders

| PROTAC | Linker Composition & Length | Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC E | PEG, 12 atoms | C4 | 3.2 | >90 | H1975 |

| PROTAC F | Alkyl, 9 atoms | C4 | 5.1 | >90 | H1975 |

| PROTAC G | Alkyl, 6 atoms (C6) | C4 | 15.8 | ~80 | H1975 |

| PROTAC H | PEG, 6 atoms | C5 | 10.2 | ~85 | H1975 |

Data synthesized from published literature.

Mechanism of Action: The Role of the C6 Linker in Ternary Complex Formation

The primary function of the C6 linker is to bridge the pomalidomide-bound CRBN and the target protein, facilitating the formation of a stable ternary complex. The length and flexibility of the linker are critical for achieving an optimal conformation that allows for efficient ubiquitin transfer from the E2 conjugating enzyme to a lysine (B10760008) residue on the target protein's surface.

Experimental Protocols

A robust and reproducible experimental workflow is essential for the evaluation of pomalidomide-C6-linker derivatives. The following are detailed methodologies for key assays.

Cereblon Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity of the pomalidomide derivative to the CRBN-DDB1 complex.

Materials:

-

Recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

Pomalidomide-C6-linker derivative

-

Pomalidomide (positive control)

-

Black, low-binding 96-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of the pomalidomide-C6-linker derivative in assay buffer.

-

Prepare a serial dilution of pomalidomide as a positive control.

-

In a 96-well plate, add the diluted compounds.

-

Add the fluorescently labeled thalidomide probe to all wells at a fixed concentration.

-

Initiate the binding reaction by adding the CRBN-DDB1 complex to all wells except the "no enzyme" control.

-

Incubate the plate at room temperature for 60-90 minutes, protected from light.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein following treatment with the pomalidomide-C6-linker derivative.

Materials:

-

Cell line expressing the protein of interest

-

Pomalidomide-C6-linker derivative

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (against the target protein and a loading control, e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the pomalidomide-C6-linker derivative or DMSO for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and capture the image.

-

Quantify the band intensities to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (AlphaLISA)

Objective: To detect and quantify the formation of the POI-PROTAC-CRBN ternary complex.

Materials:

-

Recombinant tagged target protein (e.g., GST-tagged)

-

Recombinant tagged CRBN-DDB1 complex (e.g., FLAG-tagged)

-

Pomalidomide-C6-linker derivative

-

AlphaLISA anti-tag acceptor beads (e.g., anti-GST)

-

AlphaLISA streptavidin-donor beads and biotinylated anti-tag antibody (e.g., biotinylated anti-FLAG)

-

Assay buffer

-

384-well AlphaPlate

Procedure:

-

Add the tagged target protein, tagged CRBN-DDB1 complex, and a titration of the pomalidomide-C6-linker derivative to the wells of the AlphaPlate.

-

Incubate for 60-90 minutes at room temperature to allow for ternary complex formation.

-

Add the AlphaLISA acceptor beads and incubate for 60 minutes.

-

Add the biotinylated antibody and incubate for 60 minutes.

-

Add the streptavidin-donor beads and incubate for 30 minutes in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Analyze the data to determine the concentration of the PROTAC that promotes maximal ternary complex formation.

Conclusion

The C6 linker plays a multifaceted and critical role in the efficacy of pomalidomide-based PROTACs. Its length, composition, and attachment point to the pomalidomide core must be carefully optimized to ensure the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of novel pomalidomide derivatives for targeted protein degradation. A systematic approach to linker design, guided by empirical data, will be instrumental in advancing the development of next-generation therapeutics.

References

Pomalidomide-C6-COOH as a Cereblon (CRBN) E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Pomalidomide (B1683931), a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ligase. This technical guide focuses on Pomalidomide-C6-COOH, a functionalized version of pomalidomide widely used in the development of CRBN-recruiting PROTACs.

This compound incorporates a six-carbon aliphatic linker terminating in a carboxylic acid group. This functional handle provides a convenient point of attachment for further chemical modifications, allowing for its conjugation to a linker and subsequently to a ligand for a specific protein of interest. This guide will provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its performance in PROTACs, detailed experimental protocols, and visual representations of key processes.

Mechanism of Action

Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex (CRL4-CRBN). Pomalidomide and its analogs bind to CRBN, which acts as a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase. This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to proteins it would not normally interact with.

In the context of a PROTAC, the this compound moiety serves to bring the entire CRL4-CRBN complex into close proximity with the target protein, which is bound by the other ligand of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Quantitative Data Presentation

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The two key parameters used to quantify this are:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

The following tables summarize the DC50 and Dmax values for various pomalidomide-based PROTACs targeting different proteins.

Table 1: Pomalidomide-based PROTACs Targeting Kinases

| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) |

| BRD4 | PROTAC 1 | BL | < 1 | > 90% |

| BRD4 | PROTAC 8 | AR-positive prostate cancer | < 1 | > 99%[1] |

| BRD4 | JQ-1-based PROTAC 9 | MV4-11 | 0.87 | > 90%[1] |

| EGFR | Compound 16 | A549 | 32.9 | > 95%[2] |

| BTK | C13 | Mino | 5.8 | 91%[3] |

| BTK | Compound 3e | Cells with BTKWT and BTKC481S | 7 | > 90%[3] |

Table 2: Pomalidomide-based PROTACs Targeting Other Proteins

| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) |

| HDAC8 | ZQ-23 | Not specified | 147 | 93% |

| Androgen Receptor (AR) | ARV-110 | VCaP and LNCaP | < 1 | > 95% |

| Androgen Receptor (AR) | ARD-266 | LNCaP, VCaP, and 22Rv1 | 0.2 - 1 | > 95% |

| Estrogen Receptor (ERα) | ARV-471 | ER+ breast cancer cells | 1.8 | Not specified |

| Estrogen Receptor (ERα) | ERD-308 | MCF-7 and T47D | 0.17 and 0.43 | > 95% |

| B-Raf | Compound 2 | MCF-7 | Not specified | > 90% |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound-based PROTACs.

Synthesis of a this compound-based PROTAC

This protocol outlines a general strategy for the synthesis of a PROTAC by conjugating this compound to a target protein ligand via a linker.

Materials:

-

This compound

-

Linker with a compatible functional group (e.g., an amine-terminated linker)

-

Target protein ligand with a compatible functional group (e.g., a carboxylic acid)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

-

Analytical instruments (e.g., NMR, LC-MS)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and HOBt (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

-

Coupling with Linker:

-

In a separate flask, dissolve the amine-terminated linker (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the linker solution.

-

Slowly add the activated this compound solution to the linker solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pomalidomide-linker conjugate.

-

-

Conjugation to Target Ligand:

-

Repeat the activation and coupling steps using the pomalidomide-linker conjugate and the target protein ligand.

-

-

Final Purification and Characterization:

-

Purify the final PROTAC molecule using preparative HPLC.

-

Characterize the purified PROTAC by NMR and high-resolution mass spectrometry to confirm its identity and purity.

-

Western Blot Analysis for Protein Degradation

This protocol describes how to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

Pomalidomide-based PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (and a vehicle control) for a specific time period (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Cell Viability Assay

This protocol is used to assess the effect of the PROTAC on cell proliferation and viability.

Materials:

-

Cell line of interest

-

Pomalidomide-based PROTAC

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

References

Theoretical Binding Mode of Pomalidomide-C6-COOH to CRBN: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical binding mode of Pomalidomide-C6-COOH to the Cereblon (CRBN) E3 ubiquitin ligase. This compound is a functionalized derivative of the immunomodulatory drug (IMiD) pomalidomide (B1683931), designed as a CRBN ligand for use in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its interaction with CRBN is fundamental to the rational design of novel therapeutics based on targeted protein degradation.

Core Binding Motif: The Pomalidomide Anchor

The binding of this compound to CRBN is primarily mediated by its pomalidomide moiety, which anchors within a specific hydrophobic pocket of the CRBN thalidomide-binding domain (TBD). This interaction is well-characterized through X-ray crystallography and computational studies of pomalidomide itself. The glutarimide (B196013) ring of pomalidomide is crucial for this interaction, inserting into the binding pocket and forming key hydrogen bonds.

The phthalimide (B116566) ring of pomalidomide is positioned closer to the solvent-exposed surface of the protein. This orientation is critical for the function of this compound in the context of PROTACs, as it allows the C6-linker to extend outwards from the CRBN surface to engage a target protein.

The Role of the C6-COOH Linker: A Theoretical Perspective

While the core binding of the pomalidomide scaffold is well-established, the precise interactions of the C6-COOH linker of this specific derivative with CRBN are not explicitly detailed in publicly available crystal structures. However, based on existing structural data of CRBN in complex with pomalidomide and other derivatives, a theoretical model of the binding can be proposed.

The C6 position of the phthalimide ring is known to be solvent-exposed, projecting the attached linker away from the core binding pocket. The hexanoic acid linker is flexible and can adopt multiple conformations. It is hypothesized that the aliphatic chain of the linker will have minimal specific interactions with the CRBN surface, primarily engaging in transient hydrophobic contacts.

The terminal carboxylic acid group, however, introduces the potential for polar interactions. Depending on its orientation, the carboxylate could form hydrogen bonds or electrostatic interactions with nearby polar or charged residues on the surface of CRBN. The specific residues involved would be highly dependent on the conformational flexibility of the linker. Molecular dynamics simulations would be required to explore the potential interaction landscape of the C6-COOH linker with the CRBN surface in a dynamic environment.

Quantitative Binding Affinity Data

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM[1] | ~1-2 µM | Competitive Binding Assay[2][3] |

| Lenalidomide | ~178 nM[1] | ~2 µM | Competitive Binding Assay[2] |

| Thalidomide | ~250 nM | >10 µM | Competitive Binding Assay |

Experimental Protocols

Molecular Docking of this compound to CRBN (Theoretical)

This protocol outlines a general workflow for performing molecular docking of this compound into the CRBN binding site using AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Receptor (CRBN):

- Obtain the crystal structure of the human DDB1-CRBN complex bound to pomalidomide from the Protein Data Bank (PDB ID: 4TZ4 or similar).

- Remove the DDB1 chain, water molecules, and the original ligand (pomalidomide) from the PDB file.

- Add polar hydrogens to the CRBN protein structure.

- Assign partial charges (e.g., Gasteiger charges).

- Save the prepared receptor file in the PDBQT format.

2. Preparation of the Ligand (this compound):

- Generate a 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., MOL, SDF).

- Add hydrogens to the ligand structure.

- Calculate and assign partial charges.

- Define the rotatable bonds of the ligand.

- Save the prepared ligand file in the PDBQT format.

3. Definition of the Binding Site (Grid Box):

- Define the search space for the docking simulation by creating a grid box centered on the known pomalidomide binding site. The coordinates of the bound pomalidomide from the original crystal structure can be used to define the center of the grid box.

- The size of the grid box should be large enough to accommodate the entire ligand and allow for conformational sampling.

4. Docking Simulation:

- Use AutoDock Vina to perform the docking calculation, providing the prepared receptor and ligand files, and the grid box parameters as input.

- The program will generate a set of predicted binding poses for the ligand, ranked by their predicted binding affinity (scoring function).

5. Analysis of Results:

- Visualize the predicted binding poses in complex with the CRBN receptor using a molecular visualization program (e.g., PyMOL, Chimera).

- Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein for the top-ranked poses.

Co-Immunoprecipitation (Co-IP) to Confirm Interaction

This protocol provides a general method to experimentally validate the interaction between a PROTAC incorporating this compound and its target protein with CRBN.

1. Cell Culture and Treatment:

- Culture cells expressing the target protein of interest.

- Treat the cells with the this compound-based PROTAC or a vehicle control (e.g., DMSO) for a specified time.

2. Cell Lysis:

- Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.

3. Immunoprecipitation:

- Incubate the cell lysates with an antibody specific for the target protein, conjugated to magnetic or agarose (B213101) beads. This will pull down the target protein and any interacting partners.

4. Washing:

- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

5. Elution and Western Blotting:

- Elute the protein complexes from the beads.

- Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

- Probe the membrane with primary antibodies against the target protein and CRBN, followed by appropriate secondary antibodies.

- A band corresponding to CRBN in the sample immunoprecipitated with the anti-target protein antibody (and vice-versa) in the PROTAC-treated cells would confirm the formation of a ternary complex and thus the binding of the this compound moiety to CRBN.

Visualizations

Caption: Workflow for theoretical and experimental analysis.

Caption: Mechanism of PROTAC action.

References

Pomalidomide-C6-COOH: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Pomalidomide-C6-COOH, a crucial building block in the field of Targeted Protein Degradation (TPD). It is designed for professionals new to the concept of Proteolysis Targeting Chimeras (PROTACs), offering foundational knowledge, practical data, and detailed experimental protocols.

Introduction to Pomalidomide (B1683931) and Targeted Protein Degradation

Targeted protein degradation is a revolutionary drug discovery strategy that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD physically removes the protein from the cell. The most prominent technology in this field is the PROTAC.

A PROTAC is a heterobifunctional molecule with three key components:

-

A ligand that binds to a target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

Pomalidomide is a well-established immunomodulatory drug (IMiD) that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase.[1] This action redirects CRBN to new protein targets, leading to their ubiquitination and degradation.[2] In the context of PROTACs, pomalidomide and its analogues serve as highly effective "warheads" for recruiting the CRBN E3 ligase complex.[3]

This compound is a derivative of pomalidomide specifically designed for PROTAC synthesis. It features a six-carbon (C6) alkyl chain terminating in a carboxylic acid (-COOH) group.[4] This carboxylic acid provides a convenient chemical handle for attaching a linker, which is then connected to a ligand for a specific protein of interest.[4]

Mechanism of Action

The fundamental role of the pomalidomide moiety in a PROTAC is to engage the CRBN E3 ligase. Once the PROTAC is introduced into a cell, it forms a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the target protein. This polyubiquitination acts as a molecular tag, marking the POI for recognition and degradation by the 26S proteasome.

The degradation of the target protein leads to a loss of its function, which can have a therapeutic effect. The PROTAC molecule itself is not degraded and can continue to facilitate the degradation of multiple target protein molecules.

Core Data and Properties

Effective PROTAC design relies on understanding the physicochemical and binding properties of its components. The pomalidomide portion dictates the interaction with the CRBN E3 ligase.

Physicochemical Properties

This table summarizes the key properties of the this compound building block.

| Property | Value | Reference |

| Molecular Formula | C20H23N3O6 | |

| Molecular Weight | 401.41 g/mol | |

| CAS Number | 2225940-50-9 | |

| Appearance | Powder or crystals | |

| Storage Temperature | 2-8°C |

Binding Affinity Data

The binding affinity of the E3 ligase ligand is a critical parameter for PROTAC efficacy. The data below corresponds to the parent molecule, pomalidomide, which provides the binding interaction with Cereblon.

| Ligand | Parameter | Value | Assay Method | Reference |

| Pomalidomide | Kd | ~157 nM | Not Specified | |

| Pomalidomide | IC50 | 1.2 µM | TR-FRET | |

| Lenalidomide | Kd | ~178 nM | Not Specified | |

| Thalidomide (B1683933) | Kd | ~250 nM | Not Specified |

Note: Pomalidomide exhibits a stronger binding affinity for CRBN compared to its predecessors, thalidomide and lenalidomide, which can contribute to more efficient ternary complex formation.

Synthesis and Application in PROTAC Assembly

This compound is a synthetic molecule used as an intermediate for PROTAC development. The most common synthetic strategies involve a nucleophilic aromatic substitution (SNAr) reaction.

The terminal carboxylic acid of this compound is then activated and coupled with an amine-functionalized linker, which is subsequently attached to the POI ligand, typically through standard amide bond formation chemistry. This modular assembly allows for the rapid generation of PROTAC libraries with varying linkers to optimize degradation efficiency.

Key Experimental Protocols

Verifying the function of a newly synthesized PROTAC involves a series of key experiments to confirm its binding to the E3 ligase and its ability to degrade the target protein.

Protocol 1: Cereblon Binding Assay (Fluorescence Polarization)

This assay determines the binding affinity of the pomalidomide-based PROTAC to the CRBN-DDB1 complex. It measures the change in polarization of fluorescent light when a small fluorescently-labeled ligand is displaced by the test compound.

Materials:

-

CRBN-DDB1 protein complex

-

Fluorescently-labeled tracer ligand for CRBN

-

Test compound (Pomalidomide-PROTAC)

-

Pomalidomide (as a positive control)

-

Assay Buffer (e.g., PBS, 0.01% Tween-20)

-

Black, low-binding 96-well or 384-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of your Pomalidomide-PROTAC in assay buffer. Also, prepare a serial dilution of pomalidomide as a positive control.

-

Reaction Setup: In a microplate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" controls.

-

Add Protein and Tracer: Add the CRBN-DDB1 protein complex and the fluorescent tracer to all wells. The final concentrations should be optimized based on the specific reagents used.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light, to allow the binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a suitable microplate reader.

-

Data Analysis: The data is typically plotted as fluorescence polarization versus compound concentration. The IC50 value (the concentration at which 50% of the tracer is displaced) is calculated by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Western Blot for Target Protein Degradation

This is the most common method to directly measure the reduction in the amount of a target protein within cells after PROTAC treatment.

Materials:

-

Cell line expressing the protein of interest

-

Pomalidomide-PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO control for a specified time (e.g., 6, 12, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control to determine degradation metrics like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 3: Overview of Quantitative Proteomics

For a more comprehensive and unbiased assessment of a PROTAC's effects, mass spectrometry-based quantitative proteomics can be employed. This powerful technique can confirm on-target degradation and identify potential off-target effects across the entire proteome.

General Workflow:

-

Sample Preparation: Cells are treated with the PROTAC or vehicle control, similar to the Western blot protocol.

-

Protein Digestion: Cell lysates are collected, and proteins are digested into smaller peptides, typically using an enzyme like trypsin.

-

Peptide Labeling (Optional): For multiplexing, peptides from different samples can be labeled with isobaric tags (e.g., TMT).

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to identify and quantify thousands of proteins.

-

Data Analysis: Specialized software is used to process the raw MS data, identify peptides, and calculate the relative abundance of each protein in the PROTAC-treated samples compared to the control. This reveals which proteins have been degraded and by how much.

Conclusion

This compound is a foundational tool for researchers entering the field of targeted protein degradation. Its high affinity for the CRBN E3 ligase and the synthetically tractable carboxylic acid handle make it an ideal starting point for the construction of novel PROTACs. By leveraging the principles and protocols outlined in this guide, scientists can effectively design, synthesize, and evaluate new protein degraders, accelerating the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pomalidomide-C6-CO2H ≥98% | 2225940-50-9 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Pomalidomide-C6-COOH in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide (B1683931) is a potent binder of the Cereblon (CRBN) E3 ligase and is widely used in the design of PROTACs. Pomalidomide-C6-COOH is a derivative of pomalidomide that incorporates a six-carbon linker with a terminal carboxylic acid, providing a convenient attachment point for conjugation to a POI ligand.

These application notes provide detailed protocols for the synthesis of PROTACs using this compound, along with methods for their characterization and evaluation.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃N₃O₆ | [1] |

| Molecular Weight | 401.41 g/mol | [1] |

| CAS Number | 2225940-50-9 | [1] |

| Appearance | Powder or crystals | [1] |

| Functional Group | Carboxylic acid | [1] |

| Storage Temperature | 2-8°C |

PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves the formation of a stable amide bond between its terminal carboxylic acid and a primary or secondary amine on the POI ligand or a linker attached to it. Common coupling reagents for this transformation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a widely used and efficient method for amide bond formation.

Materials:

-

This compound

-

Amine-containing POI ligand

-

HATU

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Solvents for chromatography (e.g., DCM/Methanol or Hexanes/Ethyl Acetate)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing POI ligand (1.0 eq) in anhydrous DMF.

-

Add this compound (1.1 eq) to the solution.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system to yield the desired PROTAC.

Protocol 2: EDC/NHS-Mediated Amide Coupling

This two-step protocol involves the activation of the carboxylic acid with EDC and NHS followed by the addition of the amine.

Materials:

-

This compound

-

Amine-containing POI ligand

-

EDC hydrochloride

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

-

Add NHS (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

-

In a separate flask, dissolve the amine-containing POI ligand (1.1 eq) in anhydrous DMF or DCM.

-

Add the solution of the amine-containing POI ligand to the activated this compound mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Characterization of Pomalidomide-Based PROTACs

After synthesis and purification, it is crucial to confirm the identity and purity of the PROTAC.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized PROTAC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the PROTAC.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Evaluation of PROTAC Activity

The biological activity of the synthesized PROTAC is assessed through a series of in vitro assays.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The binding affinity (Kd) of pomalidomide to CRBN is a critical parameter for its function as an E3 ligase recruiter.

| Parameter | Molecule | Value | Assay Method | Reference |

| Binding Affinity (Kd) | Pomalidomide | ~157 nM | Isothermal Titration Calorimetry | |

| Degradation (DC₅₀) | Pomalidomide-based EGFR PROTAC (Compound 16) | 32.9 nM | Western Blot | |

| Max Degradation (Dₘₐₓ) | Pomalidomide-based EGFR PROTAC (Compound 16) | 96% | Western Blot | |

| Degradation (DC₅₀) | Pomalidomide-based HDAC8 PROTAC (ZQ-23) | 147 nM | Western Blot | |

| Max Degradation (Dₘₐₓ) | Pomalidomide-based HDAC8 PROTAC (ZQ-23) | 93% | Western Blot |

Experimental Protocol: Western Blot for Protein Degradation

This protocol is a standard method to quantify the degradation of the target protein.

Materials:

-

Cancer cell line expressing the POI

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Determine the DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: Mechanism of Pomalidomide-PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: General workflow for the synthesis and evaluation of a pomalidomide-based PROTAC.

References

Application Notes and Protocols: Step-by-Step Protocol for Amide Bond Formation with Pomalidomide-C6-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-C6-COOH is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), where it functions as an E3 ligase ligand. The formation of a stable amide bond between the carboxylic acid moiety of this compound and a primary or secondary amine of a target protein ligand is a critical step in PROTAC synthesis. This document provides a detailed, step-by-step protocol for this amide bond formation, offering two common and effective coupling methods: HATU-mediated coupling and EDC/NHS-mediated coupling.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is crucial for successful synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃N₃O₆ | [1][2] |

| Molecular Weight | 401.41 g/mol | [1][2] |

| Appearance | Powder or crystals | [1] |

| Functional Group | Carboxylic Acid | |

| Storage Temperature | 2-8°C |

Experimental Protocols

Two robust and widely used methods for amide bond formation are presented below. The choice of method may depend on the specific properties of the amine-containing substrate, such as its stability and solubility.

Method 1: HATU-Mediated Amide Coupling